molecular formula C11H11ClO3S B13161189 6,8-dimethyl-2H-chromene-3-sulfonyl chloride CAS No. 1235439-24-3

6,8-dimethyl-2H-chromene-3-sulfonyl chloride

Cat. No.: B13161189
CAS No.: 1235439-24-3
M. Wt: 258.72 g/mol
InChI Key: GDDJFWHLMKNCTJ-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological and pharmacological properties. This particular compound is characterized by the presence of two methyl groups at positions 6 and 8, a sulfonyl chloride group at position 3, and a chromene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, green solvents, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2H-chromene-3-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chromene backbone can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds .

Biological Activity

6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13ClO2S
  • Molecular Weight : 244.74 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been investigated for its antimicrobial , antiviral , and anticancer properties. The following sections outline the specific activities and findings from various studies.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division .

Table 1: Antimicrobial Efficacy of Sulfonyl Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6,8-Dimethyl-2H-chromene-3-SO2ClStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Properties

The antiviral potential of sulfonyl chlorides has been explored in various studies. These compounds can interfere with viral replication processes by modifying viral proteins or inhibiting viral enzymes. In vitro assays have demonstrated that derivatives of this compound can reduce the viral load in infected cell cultures.

The antiviral mechanism is believed to involve:

  • Inhibition of viral entry : By blocking receptors or altering membrane fusion processes.
  • Disruption of viral replication : By targeting viral polymerases or proteases.

Anticancer Activity

Recent investigations have shown that this compound exhibits significant anticancer properties. Studies have reported its effectiveness in inducing apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound's ability to modulate pathways involved in cell survival and proliferation is a key factor in its anticancer activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A-43115Induction of apoptosis via caspase activation
Jurkat20Inhibition of cell cycle progression

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate intrinsic apoptotic pathways leading to increased caspase activity and PARP cleavage .
  • Antiviral Study :
    • In a controlled experiment assessing the antiviral effects against influenza virus, the compound significantly reduced viral titers in treated cells compared to untreated controls. The study concluded that the sulfonyl group plays a critical role in enhancing antiviral activity through structural interactions with viral components.

Properties

CAS No.

1235439-24-3

Molecular Formula

C11H11ClO3S

Molecular Weight

258.72 g/mol

IUPAC Name

6,8-dimethyl-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C11H11ClO3S/c1-7-3-8(2)11-9(4-7)5-10(6-15-11)16(12,13)14/h3-5H,6H2,1-2H3

InChI Key

GDDJFWHLMKNCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(CO2)S(=O)(=O)Cl)C

Origin of Product

United States

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